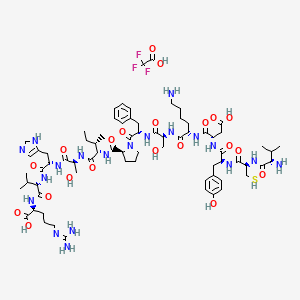

Gap 26 (trifluoroacetate salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gap 26 (trifluoroacetate salt) is a 13-mer peptide derived from the first extracellular loop I sequence of connexin-43. It is widely employed to block and probe connexin-43-mediated gap junctional signaling in cultures and in animals in vivo . The compound is known for its ability to inhibit phenylephrine-induced rhythmic contractile activity in isolated rabbit superior mesenteric arterial strips .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gap 26 (trifluoroacetate salt) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is commonly used to cleave the peptide from the resin and to remove protecting groups .

Industrial Production Methods

In industrial settings, the synthesis of Gap 26 (trifluoroacetate salt) follows similar principles as SPPS but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The use of trifluoroacetic acid in the cleavage and purification steps is critical to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Gap 26 (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

Cleavage from Resin: Trifluoroacetic acid is used to cleave the peptide from the solid-phase resin.

Purification: High-performance liquid chromatography (HPLC) is employed to purify the peptide

Major Products Formed

The major product formed from the synthesis of Gap 26 (trifluoroacetate salt) is the peptide itself, with trifluoroacetate as a counterion .

Scientific Research Applications

Gap 26 (trifluoroacetate salt) has a wide range of applications in scientific research:

Mechanism of Action

Gap 26 (trifluoroacetate salt) exerts its effects by mimicking the extracellular loop I sequence of connexin-43. It blocks connexin-43-mediated gap junctional signaling, thereby inhibiting intercellular communication through gap junctions. This inhibition affects various cellular processes, including rhythmic contractile activity and ATP release .

Comparison with Similar Compounds

Similar Compounds

Gap 19 (trifluoroacetate salt): Another connexin-mimetic peptide that targets connexin-43.

MMK-1 (trifluoroacetate): A peptide with similar applications in gap junctional signaling studies.

Humanin (trifluoroacetate): A peptide with different biological functions but similar synthetic and purification methods.

Uniqueness

Gap 26 (trifluoroacetate salt) is unique in its specific sequence derived from connexin-43, which allows it to effectively block connexin-43-mediated gap junctional signaling. This specificity makes it a valuable tool for studying the role of connexin-43 in various physiological and pathological processes .

Properties

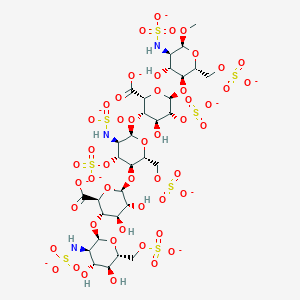

Molecular Formula |

C72H108F3N19O21S |

|---|---|

Molecular Weight |

1664.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C70H107N19O19S.C2HF3O2/c1-7-38(6)56(67(105)85-50(33-91)61(99)81-46(29-41-31-75-35-77-41)60(98)87-55(37(4)5)66(104)79-44(69(107)108)18-13-25-76-70(73)74)88-64(102)52-19-14-26-89(52)68(106)48(28-39-15-9-8-10-16-39)83-62(100)49(32-90)84-57(95)43(17-11-12-24-71)78-59(97)47(30-53(93)94)82-58(96)45(27-40-20-22-42(92)23-21-40)80-63(101)51(34-109)86-65(103)54(72)36(2)3;3-2(4,5)1(6)7/h8-10,15-16,20-23,31,35-38,43-52,54-56,90-92,109H,7,11-14,17-19,24-30,32-34,71-72H2,1-6H3,(H,75,77)(H,78,97)(H,79,104)(H,80,101)(H,81,99)(H,82,96)(H,83,100)(H,84,95)(H,85,105)(H,86,103)(H,87,98)(H,88,102)(H,93,94)(H,107,108)(H4,73,74,76);(H,6,7)/t38-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-;/m0./s1 |

InChI Key |

YDLLCPUKCZEXBA-KYDXWLEXSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclohexyl-[4-(hydroxymethyl)-5-methyl-8-(2-phenylethynyl)-3,3a,4,9b-tetrahydro-2H-pyrrolo[3,2-c]quinolin-1-yl]methanone](/img/structure/B10828810.png)

![7-Ethyl-5-(2-fluorophenyl)-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B10828837.png)

![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hexylbenzene-1,3-diol](/img/structure/B10828859.png)

![(10S,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10828882.png)

![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-oxidopyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide](/img/structure/B10828898.png)